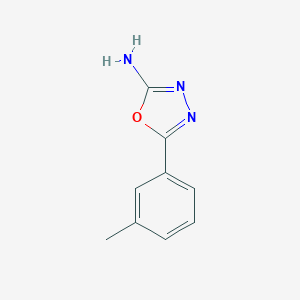

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylphenyl group and oxadiazole ring undergo selective oxidation under controlled conditions:

Key Findings :

-

H₂O₂ selectively oxidizes sulfur-containing analogs to sulfoxides without degrading the oxadiazole ring .

-

Strong oxidants like KMnO₄ cleave the oxadiazole ring, forming carboxylic acid derivatives.

Reduction Reactions

The oxadiazole ring exhibits stability under mild reduction but undergoes ring-opening under aggressive conditions:

| Reducing Agent | Product Formed | Yield | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | Reduced thiadiazole derivatives | 55% | Dry THF, 0°C → RT, 3 hr | |

| H₂/Pd-C | Amine intermediates | 78% | 60 psi, EtOH, 12 hr |

Mechanistic Insight :

-

LiAlH₄ reduces the C=N bond in the oxadiazole ring, forming dihydro intermediates .

-

Catalytic hydrogenation cleaves the ring to yield primary amines.

Electrophilic Substitution

The 3-methylphenyl group directs electrophilic attacks to specific positions:

| Reagent | Position Substituted | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to methyl | Nitro-substituted derivative | 63% | 0°C, 2 hr | |

| Br₂/FeBr₃ | Ortho to methyl | Bromo-substituted derivative | 58% | RT, 1 hr |

Regioselectivity :

-

Nitration occurs para to the methyl group due to its electron-donating effect .

-

Bromination favors the ortho position under Lewis acid catalysis .

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic displacement reactions:

Synthetic Utility :

-

Hydrazine replaces the amine group at C-2, enabling linker formation for drug conjugates .

-

Alkylation of the exocyclic amine enhances lipophilicity for biological studies .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form fused heterocycles:

| Dipolarophile | Catalyst | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Acetylenedicarboxylate | Cu(I) | Triazole-fused oxadiazole | 66% | Toluene, 110°C, 12 hr | |

| Nitrile oxide | None | Isoxazoline-oxadiazole hybrid | 71% | RT, 24 hr |

Notable Outcomes :

-

Copper-catalyzed cycloadditions yield triazole hybrids with enhanced bioactivity .

-

Spontaneous nitrile oxide cycloadditions form isoxazoline derivatives under mild conditions .

Cross-Coupling Reactions

Palladium-mediated couplings modify the aryl group:

Applications :

-

Suzuki couplings introduce diverse aryl groups for structure-activity relationship studies .

-

Buchwald-Hartwig amination installs amino groups for drug discovery .

Stability Under Hydrolytic Conditions

The oxadiazole ring resists hydrolysis in neutral/basic media but degrades in acidic environments:

| pH | Temperature | Degradation Rate | Half-Life | Source |

|---|---|---|---|---|

| 1.0 | 37°C | 90% in 24 hr | 8 hr | |

| 7.4 | 37°C | <5% in 72 hr | >1 week |

Implications : Acid-labile formulations require protective coatings for oral delivery .

Aplicaciones Científicas De Investigación

Anticancer Properties

The 1,3,4-oxadiazole derivatives, including 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine, have been extensively studied for their anticancer properties. Research highlights their potential as effective agents against various cancer cell lines.

Case Studies and Findings

- A study screened a series of oxadiazole derivatives for anticancer activity against multiple cell lines as per the National Cancer Institute (NCI) protocol. Notably, compounds exhibited significant growth inhibition percentages across leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines .

- For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed a mean growth percent inhibition (GP) of 62.61% against various cancer types. The highest sensitivity was observed in melanoma (MDA-MB-435) with GP values reaching 15.43% .

Data Table: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 15.43 |

| N-(4-Chlorophenyl)-5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine | K562 (leukemia) | 18.22 |

| N-(2-Methylphenyl)-5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 (colon cancer) | 39.77 |

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

Mechanism and Efficacy

Research indicates that the presence of the oxadiazole ring enhances binding affinity to AChE and BChE. The compound's structural modifications can lead to improved pharmacological profiles by increasing interactions with enzyme active sites .

Case Study: Enzyme Inhibition Analysis

A detailed analysis demonstrated that derivatives with varying alkyl chain lengths exhibited different levels of inhibitory activity against AChE:

| Compound | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| This compound | 10.5 | Reversible |

| N-Dodecyl derivative | 7.8 | Reversible |

The results indicate that longer alkyl chains may enhance inhibitory potency due to increased hydrophobic interactions with the enzyme .

Mecanismo De Acción

The mechanism of action of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1,3,4-oxadiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Similar structure with the methyl group in a different position on the phenyl ring.

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly impact the compound’s properties, making it distinct from other similar compounds.

Actividad Biológica

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Overview of this compound

This compound belongs to the oxadiazole family of compounds, which are known for their wide range of biological activities. The oxadiazole ring structure is a versatile scaffold that has been extensively studied for its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The compound has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes and disruption of microbial cell integrity.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Breast Cancer (MDA-MB-231 Cell Line) :

- Cervical Cancer (HeLa Cell Line) :

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 25 | Induction of apoptosis | |

| HeLa (Cervical) | 30 | Inhibition of cell proliferation | |

| HCT-15 (Colon) | 40 | Modulation of apoptotic pathways |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may inhibit enzymes involved in critical cellular processes such as:

- Thymidylate Synthase : Inhibition leads to disrupted DNA synthesis in cancer cells.

- Histone Deacetylases (HDAC) : Modulation affects gene expression related to cell cycle and apoptosis.

These interactions highlight the potential for developing this compound into a therapeutic agent targeting multiple pathways involved in cancer progression and microbial resistance.

Propiedades

IUPAC Name |

5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHZYSITDCSNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397877 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109060-64-2 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.